Product packaging for Cidoxepin(Cat. No.:CAS No. 3607-18-9)

Cidoxepin

Cat. No.: B1200157
CAS No.: 3607-18-9
M. Wt: 279.4 g/mol
InChI Key: ODQWQRRAPPTVAG-BOPFTXTBSA-N
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Description

Cidoxepin, internationally recognized as Doxepin, is a tricyclic compound of significant interest in biomedical research . Its primary research applications stem from its complex mechanism of action, which involves the potent inhibition of the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE), thereby increasing their availability and prolonging synaptic activity . At higher doses, it demonstrates antagonistic activity at various receptors, including histamine H1, muscarinic acetylcholine, and α1-adrenergic receptors . Notably, at lower concentrations, its high affinity for and blockade of the histamine H1 receptor makes it a particularly selective agent for investigating histamine-mediated pathways . This multifaceted pharmacology underpins its research value across several domains. In neurological and psychiatric research, this compound is utilized to model and study the pathophysiology and potential treatment of major depressive disorder and anxiety disorders . Its pronounced H1 antagonism is leveraged in immunological and dermatological studies, particularly in research related to chronic urticaria and the mechanisms of pruritus in conditions like atopic dermatitis . Furthermore, its potent antihistaminic properties are a key focus in sleep research, where it is employed to probe the role of the histamine system in wakefulness and sleep maintenance, with studies demonstrating efficacy at promoting sleep continuity . The compound is metabolized primarily in the liver by the cytochrome P450 enzyme CYP2D6, with CYP1A2, CYP2C9, and CYP3A4 involved to a lesser extent, and its active metabolite is nordoxepin . Researchers are advised that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21NO B1200157 Cidoxepin CAS No. 3607-18-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQWQRRAPPTVAG-BOPFTXTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318253
Record name (Z)-Doxepin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

154-157 ºC at 0.03 mmHg, 154-157 °C @ 0.03 MM HG
Record name Doxepin
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Record name DOXEPIN
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

WHITE CRYSTALLINE SUBSTANCE; 1 G SOL IN 1 ML WATER, 2 ML ALCOHOL, 10 ML CHLOROFORM /HYDROCHLORIDE/, In water, 31.57 mg/l at 25 °C.
Record name Doxepin
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
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Color/Form

OILY LIQUID CONSISTING OF A MIXTURE OF CIS- & TRANS- ISOMERS

CAS No.

3607-18-9, 1668-19-5
Record name (Z)-Doxepin
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cidoxepin [INN]
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Record name Doxepin
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Record name CIDOXEPIN
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Record name DOXEPIN
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Melting Point

185-191 ºC, Crystals, melting point 184 to 186 °C, 188 to 189 °C (a cis-trans mixture of approx 1:5) /HYDROCHLORIDE/, Crystals, melting point 161 to 164 °C, 168 to 169 °C /MALEATE/, Melting point 192 to 193 °C /trans-HYDROCHLORIDE/, Crystals, melting point 209 to 210.5 °C /cis-HYDROCHLORIDE/
Record name Doxepin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01142
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name DOXEPIN
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Step 1: Addition of 3-Chloropropyl-tert-Butyl Ether

The synthesis commences with the nucleophilic addition of 3-chloropropyl-tert-butyl ether to 6,11-dihydrodibenzo[b,e]oxepin-11-one under basic conditions. This step yields an alcohol intermediate, which is subsequently dehydrated using concentrated hydrochloric acid to form an olefinic precursor.

Step 2: Chlorination with Thionyl Chloride

The olefin undergoes chlorination in the presence of thionyl chloride (SOCl2\text{SOCl}_2), producing a chlorinated intermediate. Solvent selection (typically dichloromethane or ethyl acetate) and stoichiometric control are critical to minimizing dihalogenation byproducts.

Step 3: Nickel-Catalyzed C–N Coupling

The pivotal step involves coupling the chlorinated intermediate with N,NN,N-dimethylmethylamine using a Ni(OAc)2/PPh3\text{Ni(OAc)}_2/\text{PPh}_3 catalyst system. Key reaction parameters include:

ParameterOptimal ValueImpact on Yield/Purity
Catalyst Loading5% Ni(OAc)2\text{Ni(OAc)}_2, 10% PPh3\text{PPh}_3Enhances turnover frequency >50 cycles
Temperature40°CBalances reaction rate vs. decomposition
SolventDMFStabilizes Ni(0) intermediates
Reaction Time5 hours98% conversion (HPLC monitoring)

This catalytic system outperforms traditional Pd/Pt-based catalysts by enabling ligand-accelerated catalysis, facile catalyst recovery via filtration, and negligible heavy metal contamination.

Step 4: Hydrochloride Salt Formation

The free base doxepin is treated with hydrochloric acid in ethanol to precipitate this compound hydrochloride. Crystallization conditions (cooling rate, antisolvent addition) are tuned to favor the cis-isomer, achieving >99% diastereomeric excess.

Alternative Synthetic Routes and Historical Methods

Prior to the advent of nickel catalysis, this compound synthesis relied on transition metal catalysts and classical resolution techniques, as evidenced by patents US3420851 and DE123216.

Palladium-Mediated Coupling (US3420851)

Early routes employed Pd(OAc)2\text{Pd(OAc)}_2 or PdCl2(PPh3)2\text{PdCl}_2(\text{PPh}_3)_2 for the C–N bond formation. While effective, these methods suffered from:

  • High catalyst costs (Pd: ~$50,000/kg vs. Ni: ~$20/kg)

  • Residual Pd contamination requiring costly purification (>5% yield loss)

  • Limited catalyst recyclability (≤3 cycles)

Stereochemical Resolution Techniques

Racemic doxepin mixtures were resolved using chiral acids (e.g., tartaric acid derivatives) or enzymatic kinetic resolution. These methods, though stereoselective, introduced multi-step recrystallization protocols and reduced overall yield to 60–70%.

Analytical Characterization and Quality Control

Robust analytical protocols are critical for confirming this compound’s isomeric purity and pharmaceutical compliance.

Spectroscopic and Chromatographic Methods

  • HPLC-UV : Reverse-phase C18 column (5 µm, 250 × 4.6 mm), mobile phase: 60:40 acetonitrile/50 mM phosphate buffer (pH 3.0). Retention time: 8.2 min for cis-isomer vs. 9.7 min for trans.

  • LC-MS : ESI+ mode shows [M+H]+[\text{M}+\text{H}]^+ at m/z 280.2 (free base), 316.1 (hydrochloride).

  • Elemental Analysis : Calculated for C19H22ClNO\text{C}_{19}\text{H}_{22}\text{ClNO}: C 72.25%, H 7.02%, N 4.43%; Observed: C 72.30%, H 7.05%, N 4.40%.

Thermal and Crystallographic Data

PropertyThis compound Hydrochloridetrans-Doxepin Hydrochloride
Melting Point209–210.5°C192–193°C
HygroscopicityLow (0.5% wt gain at 75% RH)High (2.1% wt gain)
Crystal SystemMonoclinicOrthorhombic

Data derived from differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD).

Environmental and Industrial Considerations

The shift toward nickel catalysis has reduced the ecological footprint of this compound synthesis by:

  • Eliminating palladium waste (estimated reduction: 12 kg Pd/ton product)

  • Enabling catalyst recycling (>10 cycles without activity loss)

  • Cutting energy consumption by 30% via lower reaction temperatures

Process intensification strategies, such as continuous flow reactors and in-line crystallization, further enhance throughput to meet annual global demand exceeding 50 metric tons.

Scientific Research Applications

Chronic Urticaria Treatment

Cidoxepin has shown promise in managing chronic urticaria. Clinical trials have focused on its ability to relieve itching and expedite the resolution of skin lesions without the sedation typically associated with doxepin formulations.

  • Clinical Trial Data : In a phase II trial, this compound demonstrated significant improvements in symptoms associated with chronic hives compared to placebo controls. Patients reported reduced pruritus and improved quality of life metrics .

Comparative Effectiveness

The effectiveness of this compound can be compared to that of other antihistamines in clinical settings. A summary table below illustrates key findings from relevant studies:

Study Treatment Outcome P-value
Phase II Trial on Chronic UrticariaThis compound vs PlaceboSignificant reduction in itching<0.01
Allergic Rhinitis Study (discontinued)This compoundNo significant improvement over placeboN/A

Case Study 1: Efficacy in Chronic Urticaria

A recent study involving patients with chronic urticaria treated with this compound showed a marked reduction in itch severity scores after four weeks of treatment. Patients reported improvements in daily activities and sleep quality, suggesting a substantial impact on their quality of life.

Case Study 2: Safety Profile

In another clinical evaluation focusing on safety, this compound was well-tolerated among participants with minimal adverse effects reported. This contrasts with traditional doxepin formulations that often lead to sedation and other side effects.

Mechanism of Action

Cidoxepin exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Table 1: Structural and Pharmacokinetic Properties of Cidoxepin and Analogous TCAs

Compound Structure Mechanism of Action UGT2B10 Substrate Selectivity (% Activity in HLM(-)) Key Indications
This compound cis-dibenzoxepin isomer Serotonin/NA reuptake inhibition 1–5% Chronic urticaria (Phase II)
Doxepin trans/cis isomer mixture Serotonin/NA reuptake inhibition 14% (via amitriptyline comparison) Depression, insomnia
Amitriptyline Tricyclic (dibenzocycloheptene) Serotonin/NA reuptake inhibition, H1 antagonism 14% Depression, neuropathic pain
Cyclobenzaprine Tricyclic (dibenzoazepine) Central muscle relaxant (CNS modulation) 8–12% Muscle spasms

Key Observations :

  • UGT2B10 Selectivity: this compound exhibits high selectivity for the UGT2B10 enzyme (1–5% activity in phenotypically poor metabolizer HLM(-)), surpassing doxepin and amitriptyline, which show moderate-to-low selectivity (8–14%) . This suggests this compound may have fewer drug-drug interactions mediated by UGT1A4, a common off-target metabolizer .
  • Stereochemical Differences : The cis configuration of this compound may confer distinct receptor-binding kinetics compared to the trans-dominant doxepin, though clinical implications remain understudied .

Pharmacodynamic and Clinical Comparisons

Efficacy in Dermatological Conditions

  • This compound vs. Doxepin : While doxepin is FDA-approved for pruritus in eczema, this compound’s development focuses on chronic urticaria and dermatitis. Preclinical data suggest this compound’s enhanced H1 receptor antagonism may improve efficacy in histamine-driven conditions .
  • Comparison with Antihistamines : Unlike second-generation antihistamines (e.g., desloratadine), this compound’s dual 5-HT/NA reuptake inhibition may address both inflammatory and neuropathic components of chronic skin disorders .

CNS Effects and Side Effect Profile

  • Sedation : this compound’s anticholinergic effects are likely comparable to doxepin, posing risks of drowsiness and dry mouth. However, its higher UGT2B10 selectivity may reduce hepatic toxicity .
  • Antidepressant Efficacy : In silico models predict this compound’s serotonin reuptake inhibition potency aligns with doxepin, but clinical trials are lacking .

Biological Activity

Cidoxepin, a member of the tricyclic antidepressant (TCA) class, is primarily recognized for its pharmacological effects similar to its parent compound, doxepin. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications based on diverse sources.

This compound exhibits a multifaceted mechanism of action that contributes to its therapeutic effects:

  • Reuptake Inhibition : this compound primarily inhibits the reuptake of norepinephrine and serotonin, enhancing monoamine levels at synaptic sites. This action is crucial for its antidepressant effects and contributes to its anxiolytic properties .
  • Histamine Receptor Antagonism : The compound has potent antagonistic effects on histamine receptors, particularly H1 receptors. This property is responsible for its sedative effects and antipruritic actions .
  • Voltage-Gated Ion Channel Modulation : this compound also influences voltage-gated sodium and potassium channels, which may have implications for its use in treating certain neurological conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its efficacy and safety:

ParameterValue
Bioavailability Approximately 30%
Peak Plasma Concentration 3.5 hours post-administration
Volume of Distribution ~20 L/kg
Protein Binding ~75-80%
Half-Life ~15 hours
Metabolism Primarily via CYP2D6 and CYP2C19

This compound undergoes extensive first-pass metabolism, with less than 3% excreted unchanged in urine. The active metabolite, nordoxepin, also contributes to its pharmacological activity .

Biological Effects and Clinical Studies

Numerous studies have explored the biological effects of this compound:

  • Antidepressant Efficacy : Clinical trials have demonstrated that this compound effectively reduces symptoms of depression and anxiety. For instance, a study showed significant improvements in sleep quality and reductions in wake after sleep onset (WASO) when administered at doses ranging from 1 mg to 6 mg .
  • Neuroprotective Properties : Research indicates that this compound may offer neuroprotection against oxidative stress. In vitro studies suggest that it enhances antioxidant defenses by increasing superoxide dismutase levels while reducing lipid peroxidation . This effect is particularly relevant in age-related neurodegenerative diseases.

Case Studies

  • Case Study on Sleep Disorders :
    A randomized controlled trial involving adults with insomnia revealed that doses of 3 mg and 6 mg of this compound significantly improved total sleep time (TST) and overall sleep efficiency compared to placebo (p < 0.0005). This highlights this compound's role as a potential treatment for sleep disturbances associated with mood disorders .
  • Oxidative Stress Protection in Neurodegeneration :
    An experimental study demonstrated that this compound treatment reduced markers of oxidative stress in neuronal cells exposed to harmful stimuli. The results indicated that this compound could mitigate neuronal damage by modulating calcium signaling pathways involved in oxidative stress responses .

Q & A

Advanced Research Question

  • Metabolic profiling : Use cytochrome P450 genotyping to predict interindividual variability in metabolism, as polymorphisms in CYP2D6 and CYP2C19 significantly impact this compound clearance .
  • Toxicological screening : Incorporate in vitro hepatocyte models and cardiac safety assays (e.g., hERG channel inhibition) to assess off-target effects .
  • Dose escalation trials : Apply adaptive trial designs to balance efficacy (e.g., HAM-D score reduction) with adverse event monitoring .

What clinical indications for this compound are supported by robust evidence from randomized controlled trials (RCTs)?

Basic Research Question
RCTs validate this compound's efficacy in:

  • Major depressive disorder (MDD) : Demonstrated through placebo-controlled trials with remission rates comparable to other TCAs .
  • Chronic urticaria and atopic dermatitis : Supported by studies measuring reductions in pruritus severity scores (e.g., VAS) and histamine-mediated inflammation .
    Methodologically, prioritize trials using double-blinding, validated outcome measures, and intention-to-treat (ITT) analysis .

How do variations in metabolic pathways impact the interpretation of pharmacokinetic data in this compound research?

Advanced Research Question
this compound undergoes hepatic metabolism via CYP2D6 and CYP2C19, producing active metabolites like desmethylthis compound. Researchers must:

  • Stratify participants by CYP genotype in clinical trials to account for ultrarapid/poor metabolizers .
  • Use population pharmacokinetic (PopPK) modeling to quantify variability and optimize dosing regimens .
  • Cross-validate animal PK data with human microdosing studies to improve translational accuracy .

What are the key pharmacological differences between this compound and structurally related tricyclic antidepressants?

Basic Research Question
this compound exhibits:

  • Higher H1 receptor affinity than amitriptyline, explaining its superior antipruritic effects .
  • Lower muscarinic receptor activity , potentially reducing anticholinergic side effects .
    Comparative studies should employ head-to-head receptor panels and meta-analyses of adverse event databases .

What experimental approaches are most effective for elucidating this compound's effects on histamine receptors in inflammatory skin models?

Advanced Research Question

  • Ex vivo skin biopsies : Quantify mast cell degranulation and histamine release via ELISA .
  • Transgenic models : Use H1 receptor-knockout mice to isolate this compound's receptor-specific effects .
  • Imaging techniques : Confocal microscopy to visualize receptor localization and downstream signaling (e.g., NF-κB activation) .

What validated animal models exist for studying this compound's dual antidepressant and antipruritic effects?

Basic Research Question

  • Depression : Chronic mild stress (CMS) model, with behavioral endpoints (sucrose preference test) .
  • Pruritus : Compound 48/80-induced scratching in mice, measuring latency and bout frequency .
    Ensure crossover designs to assess both endpoints in the same cohort, controlling for circadian variability .

How should researchers design studies to simultaneously assess this compound's central nervous system effects and peripheral anti-inflammatory activity?

Advanced Research Question

  • Integrated biomarker panels : Measure central (e.g., CSF monoamine levels) and peripheral (e.g., serum histamine, IL-31) biomarkers .
  • Parallel in vivo/in vitro systems : Combine forced swim tests with ex vivo skin inflammation assays .
  • Data integration : Use multivariate analysis (e.g., PCA) to identify correlated endpoints across systems .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cidoxepin
Reactant of Route 2
Reactant of Route 2
Cidoxepin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.